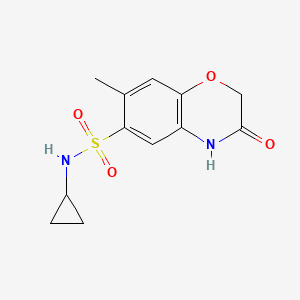![molecular formula C19H24ClNO2 B4419750 N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)
N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride
説明
N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the phenethylamine class. It is structurally similar to MDMA (ecstasy) and has been used recreationally as a substitute for MDMA. However, MBDB has also been studied for its potential therapeutic applications in scientific research.
作用機序
N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride acts as a serotonin releasing agent and a serotonin reuptake inhibitor. It increases the levels of serotonin in the brain, which leads to feelings of euphoria, empathy, and sociability. This compound also activates the dopamine system, which is responsible for reward and motivation. The combined effects of increased serotonin and dopamine levels result in the pleasurable effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to cause a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. This compound has been found to increase the levels of cortisol, a stress hormone, and prolactin, a hormone involved in lactation and sexual function.
実験室実験の利点と制限
N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride has several advantages for lab experiments. It is easy to synthesize and can be used as a tool to study the serotonin system in the brain. However, this compound has limitations as a research tool. It is a controlled substance and is difficult to obtain for research purposes. It also has potential neurotoxic effects and can cause long-term damage to the serotonin system in the brain.
将来の方向性
There are several future directions for the study of N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride. It may be useful in the treatment of depression, anxiety, and other mood disorders. The neuroprotective effects of this compound may also be useful in the treatment of neurodegenerative diseases. Further research is needed to understand the long-term effects of this compound on the serotonin system in the brain. Additionally, the potential neurotoxic effects of this compound need to be studied further to determine its safety as a therapeutic agent.
Conclusion:
In conclusion, this compound is a psychoactive drug that has potential therapeutic applications in scientific research. It acts as a serotonin releasing agent and a serotonin reuptake inhibitor, which leads to feelings of euphoria, empathy, and sociability. This compound has several advantages for lab experiments, but also has limitations as a research tool. Further research is needed to determine the safety and efficacy of this compound as a therapeutic agent.
科学的研究の応用
N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride has been studied for its potential therapeutic applications in scientific research. It has been found to be a potent inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes this compound a potential candidate for the treatment of depression, anxiety, and other mood disorders. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-21-19-13-16(14-20-17-8-9-17)7-10-18(19)22-12-11-15-5-3-2-4-6-15;/h2-7,10,13,17,20H,8-9,11-12,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCPPDELDCGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



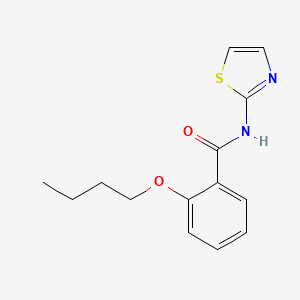
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4419682.png)

![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4419702.png)
![5-{[3-(4-chlorophenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4419716.png)
![1,3-dimethyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419722.png)
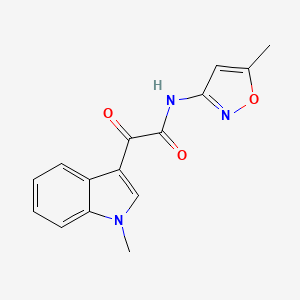
![1,3-dimethyl-2,6-dioxo-N-[2-(2-propylphenoxy)ethyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4419732.png)
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)
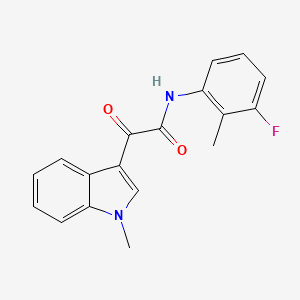
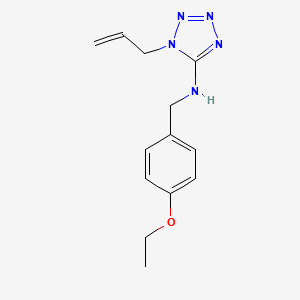
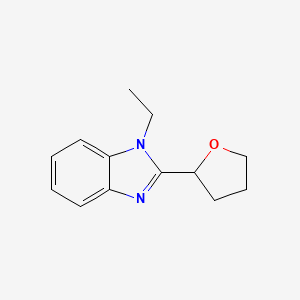
![1-{[2-chloro-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419767.png)
